molecular formula C13H15N3O B1492243 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 2098143-19-0

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1492243
CAS RN: 2098143-19-0
M. Wt: 229.28 g/mol
InChI Key: HYXHLMHJEXQCEU-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms. The presence of the aminoethyl group and a methylphenyl group could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridazine ring, with the various substituents attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminoethyl and methylphenyl groups. The amino group could potentially participate in acid-base reactions, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Derivative Formation

  • A general route for synthesizing novel pyridazin-3-one derivatives, including 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These derivatives form the basis for creating various fused azines and naphthyridine derivatives, suggesting a wide range of chemical and potentially pharmacological applications (Ibrahim & Behbehani, 2014).

Pharmacological Properties

  • 6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which may include 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, have shown significant pharmacological properties like platelet aggregation inhibition and hypotensive effects. This suggests their potential in developing treatments for cardiovascular diseases (Thyes et al., 1983).

Anticonvulsant Activity

  • Pyridazinone derivatives have been synthesized and tested for anticonvulsant activity, indicating potential use in treating seizure disorders. Although not specified for 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, this implies a broader therapeutic application for similar compounds (Samanta et al., 2011).

Antihypertensive Effects

  • Studies on pyridazinone derivatives have revealed their antihypertensive activities, suggesting their potential in managing hypertension. This broadens the scope of therapeutic applications for compounds in this class (Siddiqui, Mishra, & Shaharyar, 2010).

properties

IUPAC Name

2-(2-aminoethyl)-6-(3-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHLMHJEXQCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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